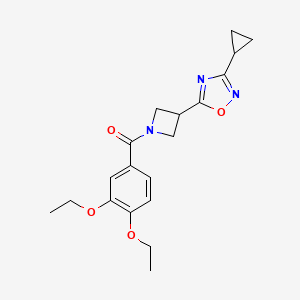

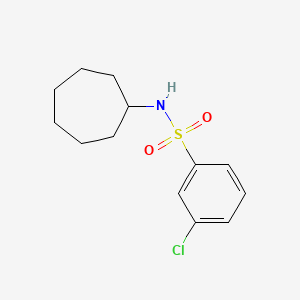

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide

The compound this compound has been synthesized through various reactions involving regioselective attack and cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The compound has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The simplicity of the synthetic procedures, high yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .

Synthesis Analysis

The synthesis of this compound involved regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents, leading to the diversity of the synthesized products . The reaction pathways included dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .

Molecular Structure Analysis

The structure of this compound has been confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . The X-ray diffraction analysis revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .

Chemical Reactions Analysis

The compound has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings through various chemical reactions involving regioselective attack and cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .

Physical and Chemical Properties Analysis

The compound this compound has been synthesized through a one-pot reaction under mild reaction conditions, resulting in high yield production and diverse reactive sites in the produced systems .

Relevant Case Studies

The antitumor activities of the synthesized products were studied and evaluated, revealing high inhibitory effects when screened in vitro for their antiproliferative activity against three human cancer cell lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide

Facile Synthesis and Crystal Structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide

Applications De Recherche Scientifique

Molecular Docking and Bioassay Studies as Cyclooxygenase-2 Inhibitor

Research involving the synthesis of complex compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been aimed at discovering potential inhibitors for enzymes like cyclooxygenase-2 (COX-2). These compounds are studied for their structural characteristics and interaction with biological targets through molecular docking studies, offering insights into their potential as therapeutic agents. For instance, the mentioned compound was synthesized and analyzed through X-ray crystallography to understand its interaction within the active site of the COX-2 enzyme, comparing its inhibitory potential with known drugs like celecoxib. Despite its focus on a different compound, this research highlights the broader scientific interest in designing and evaluating molecules that can selectively interact with biological targets for potential therapeutic benefits (Al-Hourani et al., 2016).

Exploration of Synthetic Opioids for Favorable Side-Effect Profiles

The ongoing search for synthetic opioids as alternatives to traditional opium-based derivatives is a significant area of pharmaceutical research. This effort aims to identify compounds with improved side-effect profiles, including reduced dependence and abuse potential. Scientific literature provides a rich source of information on these research endeavors, detailing the discovery and evaluation of novel compounds. Notably, compounds like U-47700 have emerged as substances of interest due to their potential to offer morphine-like analgesic properties with distinct pharmacological profiles. Although initially not intended for clinical use, such compounds' synthesis and biological evaluation underscore the quest for safer, more effective pain management solutions (Elliott et al., 2016).

Synthesis and Cyclization Reactions for Heterocyclic Compounds

The synthesis and reaction behavior of heterocyclic compounds, including those related to benzothiophenes and pyrazoles, constitute another area of interest. These compounds are investigated for various applications, including their potential as cyclooxygenase inhibitors or in other therapeutic roles. For example, the reactions of N,N-dimethylbenzamide diethylmercaptole with active methylene compounds and amines have been studied to generate α-dimethylaminobenzylidene derivatives and other heterocyclic structures. Such research efforts contribute to the broader understanding of chemical reactions that can produce novel compounds with potential therapeutic or industrial applications (Mukaiyama & Yamaguchi, 1966).

Development of Novel Synthetic Opioids and Their Market Impact

The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists have been thoroughly reviewed, highlighting the emergence of substances like U-47700 on the illicit drug market. This research underscores the importance of international early warning systems in tracking new psychoactive substances (NPS) and the necessity for preemptive research on potential future compounds. By analyzing the structural modifications and market prevalence of these substances, researchers aim to better understand their impact on public health and to develop strategies for early detection and risk assessment (Sharma et al., 2018).

Propriétés

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-11-4-7-17-15(8-11)16(10-20)19(23-17)21-18(22)14-6-5-12(2)13(3)9-14/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTWRQFWMYDSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)